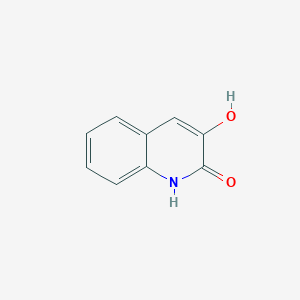

3-Hydroxyquinolin-2(1h)-One

描述

3-Hydroxyquinolin-2(1H)-One is an organic compound belonging to the quinolinone family It is characterized by a quinoline ring system with a hydroxyl group at the third position and a keto group at the second position

Synthetic Routes and Reaction Conditions:

Electrochemical C–H Functionalization: This method involves the direct C3-functionalization of quinoxalin-2(1H)-ones using unprotected quinoxalin-2(1H)-ones and aliphatic aldehydes as substrates.

Sequential Nucleophilic Addition and Regioselective Ring-Expansion: This strategy employs α-diazophosphonates and isatins to construct 4-phosphonylated-3-hydroxyquinolin-2(1H)-ones under mild reaction conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production using continuous flow reactors and other scalable techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinolinone derivatives.

Reduction: Reduction of the keto group can yield hydroxyquinoline derivatives.

Substitution: The hydroxyl group can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

Oxidation: Quinolinone derivatives.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinolinone derivatives.

科学研究应用

Antiviral Applications

3-Hydroxyquinolin-2(1H)-one derivatives have been studied for their ability to inhibit viral enzymes, particularly in the context of influenza and HIV.

Influenza A Virus Inhibition

A study demonstrated that several derivatives of this compound effectively inhibited the endonuclease activity of the influenza A virus, specifically the H1N1 strain. The most potent inhibitors were identified through high-throughput screening methods, revealing structure-activity relationships that guide further development of antiviral agents .

HIV-1 Reverse Transcriptase Inhibition

Research has also indicated that these compounds can inhibit the HIV-1 reverse transcriptase associated RNase H activity. This inhibition is critical for blocking viral replication and presents a potential therapeutic avenue for HIV treatment .

Anticancer Properties

The anticancer efficacy of this compound has been evaluated in various cancer cell lines, demonstrating its capability to induce apoptosis and inhibit cell proliferation.

Case Study: Breast Cancer

In a controlled study, treatment with specific derivatives resulted in significant reductions in cell viability and increased markers of apoptosis, underscoring their potential as anticancer agents.

Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory responses, making it a candidate for treating chronic inflammatory diseases.

Enzyme Modulation

Recent studies have highlighted the role of this compound as a modulator of enzyme activity.

Human Phenylalanine Hydroxylase Protection

Research indicates that derivatives can stabilize human phenylalanine hydroxylase (hPAH), which is crucial for treating phenylketonuria (PKU). These compounds maintain enzyme activity by affecting the coordination at the enzyme's active site .

Chemical Synthesis Applications

The unique structure of this compound makes it an important building block in organic synthesis.

Synthesis Techniques

Recent advancements have introduced efficient methodologies for synthesizing novel derivatives through metal-organo-catalyzed reactions. These methods enhance yield and regioselectivity, paving the way for developing new compounds with tailored biological activities .

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 3-Hydroxyquinolin-2(1H)-One involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as endonucleases, inhibiting their activity.

Pathways Involved: By inhibiting endonucleases, this compound disrupts the replication of viral genomes, thereby exhibiting antiviral effects.

相似化合物的比较

3-Hydroxyquinoline: Similar in structure but lacks the keto group at the second position.

6-Hydroxyquinoline: Differentiated by the position of the hydroxyl group.

2-Hydroxyquinoline: Contains a hydroxyl group at the second position instead of the third.

Uniqueness: 3-Hydroxyquinolin-2(1H)-One is unique due to the presence of both a hydroxyl group at the third position and a keto group at the second position, which imparts distinct chemical reactivity and biological activity compared to its analogs.

生物活性

3-Hydroxyquinolin-2(1H)-one (3HQ) is a compound that has garnered significant attention due to its diverse biological activities. This article explores the various pharmacological properties of 3HQ, including its role as an inhibitor of key enzymes and its potential therapeutic applications.

Chemical Structure and Synthesis

The basic structure of 3HQ consists of a quinoline core with a hydroxyl group at the 3-position. This structural motif is crucial for its biological activity, as modifications at various positions can significantly alter its pharmacological properties. Recent synthetic methodologies have improved the efficiency of producing 3HQ derivatives, enabling the exploration of their biological effects more comprehensively .

1. Antiviral Activity

One of the most notable activities of 3HQ derivatives is their antiviral properties, particularly against influenza A viruses. Studies have shown that several synthesized derivatives exhibit potent inhibitory effects on the endonuclease activity of the H1N1 influenza A virus. For instance, compounds such as 6- and 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one were identified as among the most effective inhibitors, demonstrating significant cytotoxicity in cell culture assays .

| Compound | Inhibition Activity | IC50 (μM) |

|---|---|---|

| 6-(p-fluorophenyl)-3HQ | High | >10 |

| 7-(p-fluorophenyl)-3HQ | High | >10 |

2. Anticancer Potential

Recent research has highlighted the anticancer potential of certain 3HQ derivatives. Specifically, compounds with carboxamide groups at the 4-position have shown promise as lead molecules for cancer therapy. The biological studies indicate that these derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further investigation .

3. Inhibition of HIV-1 Reverse Transcriptase

Another significant area of research involves the inhibition of HIV-1 reverse transcriptase associated with ribonuclease H activity. Several 3HQ derivatives have been synthesized and evaluated, showing selective inhibitory properties in the range of 10-20 μM. However, it is important to note that while these compounds exhibit antiviral activity, they also demonstrate high cytotoxicity, which poses challenges for their therapeutic use .

| Derivative | Inhibition Activity | Selectivity |

|---|---|---|

| N-hexylamide | Moderate | High |

| N-benzylamide | Moderate | High |

The mechanisms through which 3HQ exerts its biological effects are diverse:

- Metal Chelation : Some studies suggest that the ability of 3HQ to chelate metal ions contributes to its inhibitory effects on enzymes like HIV-1 reverse transcriptase and influenza endonuclease .

- Enzyme Inhibition : The interaction with active sites of enzymes is a critical factor in its biological activity. For instance, the three oxygen pharmacophore present in some derivatives enhances their binding affinity to target enzymes .

Case Studies

Several case studies illustrate the potential applications of 3HQ:

- Influenza A Inhibition : A study involving high-throughput screening identified several potent inhibitors among synthesized derivatives. The results indicated that specific substitutions greatly enhance antiviral efficacy while maintaining acceptable toxicity profiles .

- Cancer Cell Apoptosis : Research focusing on modified 4-carboxamide-3HQ derivatives demonstrated their ability to induce cell death in various cancer cell lines, suggesting their potential as anticancer agents .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Hydroxyquinolin-2(1H)-One, and how do reaction conditions influence yield?

- Methodological Answer : Two primary synthetic approaches are documented:

- One-pot synthesis : Starting from N-phenylacetoacetamide, PhI(OCOCF₃)₂ mediates α-hydroxylation, followed by H₂SO₄-promoted cyclization (yield: ~60-70%) .

- Stepwise synthesis : Utilizing sodium hydroxide and benzoyl chloride in dichloromethane/water solvent systems, followed by palladium-catalyzed coupling (yield: ~50-65%) .

Key factors affecting yield include solvent polarity (dichloromethane vs. acetonitrile), catalyst choice (PdCl₂), and reaction time (1–3 hours). Optimization requires balancing stoichiometry and purification protocols (e.g., recrystallization from DMF) .

Q. How can researchers confirm the structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- IR spectroscopy : Confirm the presence of hydroxyl (3447 cm⁻¹) and carbonyl (1663 cm⁻¹) groups .

- NMR (¹H/¹³C) : Key signals include methyl groups at δ 3.59 ppm (³J coupling) and aromatic protons at δ 7.21–8.18 ppm .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 297 [M⁺]) validate molecular weight .

- X-ray crystallography : Resolve π-π stacking interactions (e.g., tilt angles ~50° relative to His41 in enzyme complexes) .

Advanced Research Questions

Q. How do substituent positions (e.g., 6- vs. 7-substitution) modulate inhibitory activity against influenza A endonuclease?

- Methodological Answer :

- 6- or 7-substitution : Enhances inhibitory potency by 10–20-fold compared to unsubstituted derivatives (IC₅₀: 2.5–5.2 μM vs. 25 μM). This is attributed to hydrophobic interactions with Ala20, Tyr24, and Ile38 in the enzyme's active site .

- 4- or 8-substitution : Reduces activity due to steric clashes with Mn²⁺ ions critical for metal chelation .

- Experimental validation : Use fluorescence-based endonuclease assays and X-ray crystallography to map binding modes .

Q. What strategies resolve contradictions in synthetic yields when scaling up this compound production?

- Methodological Answer :

- Scale-up challenges : Lower yields (e.g., ~40% at 10g scale vs. 65% at 1g) due to heat transfer inefficiencies or side reactions (e.g., over-oxidation).

- Mitigation :

- Use flow chemistry for controlled temperature and reagent mixing .

- Replace N-bromosuccinimide (NBS) with catalytic bromine sources to minimize byproducts .

- Monitor reaction progress via HPLC to identify intermediate degradation .

Q. What is the mechanistic basis for metal ion chelation in this compound's inhibition of influenza endonuclease?

- Methodological Answer :

- Bimetal chelation : The 3-hydroxyl and carbonyl groups coordinate with two Mn²⁺ ions in the enzyme's active site, disrupting substrate binding .

- Structural evidence : X-ray data show a 50° tilt angle of the quinolinone core, enabling π-π stacking with His41 and hydrophobic interactions with adjacent residues .

- Validation : Metal depletion assays (EDTA treatment) reduce inhibitory efficacy by >90% .

Q. How can bioavailability of this compound derivatives be improved for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce acetylated hydroxyl groups (e.g., 4-acetoxy derivatives) to enhance membrane permeability .

- Formulation : Use liposomal encapsulation or PEGylation to increase plasma half-life .

- Metabolic stability : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) based on hepatic microsome assays .

属性

IUPAC Name |

3-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)10-9(8)12/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERPCVULMUPOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355913 | |

| Record name | 2,3-quinolinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26386-86-7 | |

| Record name | 2,3-quinolinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyquinolin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。